molecular formula C8H19N3O2 B1200867 (2S)-2-azanyl-5-(3-azanylpropylamino)pentanoic acid

(2S)-2-azanyl-5-(3-azanylpropylamino)pentanoic acid

Cat. No. B1200867
M. Wt: 189.26 g/mol
InChI Key: PUDIBYZCMYMCQI-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carboxyspermidine is the L-alpha-amino acid that is spermidine (1,5,10-triazadecane) carboxylated with S-configuration at the 2-position. It is a conjugate base of a carboxyspermidine(2+). It derives from a hydride of a spermidine.

Scientific Research Applications

Nitric Oxide Synthase Inhibition

  • S-2-Amino-5-azolylpentanoic acids, related to L-ornithine, have been used to design more potent inhibitors of nitric oxide synthases (Ulhaq et al., 1998).

Antibiotic Synthesis

  • Synthesis of natural (2R,3S,4S)-4-amino-3-hydroxy-2-methyl-5-(3-pyridyl)pentanoic acid, found in the antibiotic pyridomycin, has been achieved, demonstrating its potential in antibiotic development (Kinoshita & Mariyama, 1975).

Amino Acid Analysis

  • Research on L-forms of 2-amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins, provides insights into their synthesis and resolution, with implications for understanding these toxins (Shimohigashi, Lee, & Izumiya, 1976).

Clavaminic Acid Synthase Study

  • Studies involving (2S)-5-amino-(2′-oxoazetidin-1′-yl)pentanoic acid with clavaminic acid synthase contribute to understanding the biosynthetic origins of proclavamic acid (Baldwin et al., 1993).

Industrial Chemical Synthesis

  • Conversion of γ-valerolactone into pentanoic acid using bifunctional catalysis highlights the potential for sustainable production of industrially relevant chemicals (Al‐Naji et al., 2020).

HIV-Protease Assay Development

  • The preparation of (2S,3S)-2-amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid and its use in HIV-protease assays demonstrates its utility in the development of new diagnostic tools (Badalassi et al., 2002).

Pain Pathway Research

  • The study of α-lipoic acid (1,2-dithiolane-3-pentanoic acid) modulating T-type calcium channels in pain pathways provides insights into its mechanisms for treating pain disorders (Lee et al., 2009).

properties

Product Name

(2S)-2-azanyl-5-(3-azanylpropylamino)pentanoic acid

Molecular Formula

C8H19N3O2

Molecular Weight

189.26 g/mol

IUPAC Name

(2S)-2-amino-5-(3-aminopropylamino)pentanoic acid

InChI

InChI=1S/C8H19N3O2/c9-4-2-6-11-5-1-3-7(10)8(12)13/h7,11H,1-6,9-10H2,(H,12,13)/t7-/m0/s1

InChI Key

PUDIBYZCMYMCQI-ZETCQYMHSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CNCCCN

SMILES

C(CC(C(=O)O)N)CNCCCN

Canonical SMILES

C(CC(C(=O)O)N)CNCCCN

synonyms

carboxyspermidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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